4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester
Overview
Description
4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C18H26BNO4 . It has a molecular weight of 331.2 g/mol . The compound is also known by several synonyms, including N-(oxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic ester group attached to a phenyl ring, which is further connected to a carbonyl group and a tetrahydrofurfurylamine group . The InChI string of the compound isInChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-9-7-13(8-10-14)16(21)20-12-15-6-5-11-22-15/h7-10,15H,5-6,11-12H2,1-4H3,(H,20,21)
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 331.2 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has four rotatable bonds .Scientific Research Applications
Hydrolysis at Physiological pH
Phenylboronic pinacol esters, a category which includes 4-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester, are crucial in the design of new drugs and drug delivery devices, particularly as boron-carriers for neutron capture therapy. However, they exhibit only marginal stability in water. The hydrolysis of these compounds, influenced by substituents in the aromatic ring and pH levels, accelerates notably at physiological pH, impacting their pharmacological applications (Achilli et al., 2013).
Room-Temperature Phosphorescence
Arylboronic esters, including this compound, exhibit unexpected room-temperature phosphorescence in the solid state. This finding challenges the typical requirement of heavy atoms or carbonyl groups for phosphorescent organic molecules. Theoretical studies on similar compounds suggest that molecular packing in the solid state, rather than boron substituents, determines these phosphorescence properties (Shoji et al., 2017).
Solubility in Organic Solvents
The solubility of phenylboronic acids and their esters, including pinacol ester, is an essential factor in various applications. Studies show high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbons. Understanding these solubility properties is crucial for their effective use in different solvent systems (Leszczyński et al., 2020).
Waste-Free Solid-State Protection
Phenylboronic acid, including its pinacol ester derivatives, can react quantitatively in the solid state to form cyclic esters, demonstrating potential in waste-free and facile protection chemistry. This process, avoiding the need for catalysts or auxiliaries, offers a more environmentally friendly approach to protective syntheses (Kaupp et al., 2003).
H2O2-Cleavable Poly(ester-amide)s
The integration of 4-formylbenzeneboronic acid pinacol ester in the synthesis of H2O2-cleavable poly(ester-amide)s highlights the compound's utility in creating responsive materials. These materials, exhibiting complete degradation under H2O2 influence, show potential as responsive delivery vehicles, especially in the context of controlled release systems (Cui et al., 2017).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-9-7-13(8-10-14)16(21)20-12-15-6-5-11-22-15/h7-10,15H,5-6,11-12H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPZLVWOFIPRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3CCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073355-09-5 | |
Record name | [4-(Tetrahydrofurfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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